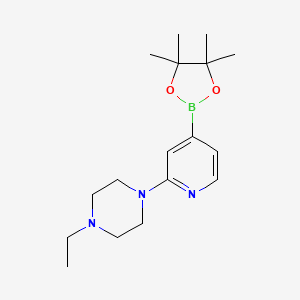

1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Description

1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a boronate ester-containing piperazine derivative. Its structure features a piperazine ring substituted with an ethyl group at the 1-position and a pyridinyl group at the 4-position, which is further functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s role as a key intermediate in carbon-carbon bond formation . Its synthesis typically involves palladium-catalyzed coupling of halogenated pyridines with piperazine derivatives, followed by boronate esterification .

Properties

Molecular Formula |

C17H28BN3O2 |

|---|---|

Molecular Weight |

317.2 g/mol |

IUPAC Name |

1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |

InChI |

InChI=1S/C17H28BN3O2/c1-6-20-9-11-21(12-10-20)15-13-14(7-8-19-15)18-22-16(2,3)17(4,5)23-18/h7-8,13H,6,9-12H2,1-5H3 |

InChI Key |

KORGSISKSQUJAS-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCN(CC3)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a two-step approach:

- Step 1: Construction of the piperazine-pyridine core, often via nucleophilic substitution or palladium-catalyzed amination.

- Step 2: Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group on the pyridine ring, typically through Miyaura borylation or related borylation methods.

Detailed Preparation Procedures

Preparation of the Piperazine-Pyridine Intermediate

- A typical route involves reacting 4-chloropyridine derivatives with piperazine or substituted piperazines under basic conditions.

- For example, 2-chloro-4-(piperazin-1-yl)pyridine derivatives can be prepared by nucleophilic aromatic substitution of 2,4-dichloropyridine with piperazine in the presence of a base such as sodium carbonate in polar aprotic solvents (e.g., acetonitrile or DMSO) at elevated temperatures (~90 °C) for 12 hours.

- The piperazine nitrogen can be further alkylated (e.g., ethylation) using alkyl halides under basic conditions to yield the 1-ethyl substituted piperazine.

Installation of the Pinacol Boronate Group

- The key boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is introduced via palladium-catalyzed Miyaura borylation of the corresponding aryl halide (usually bromide or chloride).

- For example, the borylation of 4-bromopyridine or 4-chloropyridine derivatives with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate or cesium carbonate in solvents like dioxane or acetonitrile at elevated temperatures (80–100 °C) gives the pinacol boronate ester in moderate to good yields.

- Microwave-assisted synthesis has also been reported to accelerate this borylation step, improving reaction times from hours to minutes.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | 2-chloro-5-(trifluoromethyl)pyridin-4-amine + piperazine, Na2CO3, MeCN, 90 °C, 12 h | >90% | Reaction filtered, concentrated, purified by flash chromatography |

| Piperazine N-ethylation | Piperazine derivative + ethyl bromide, base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux | 70–85% | Alkylation on piperazine nitrogen |

| Miyaura borylation | Aryl bromide + bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane, 80 °C, 12 h | 60–80% | Microwave-assisted variant reduces time to ~30 min |

| Purification | Flash chromatography using silica gel columns with hexanes/ethyl acetate gradient | - | Product isolated as colorless oil or solid |

Specific Example from Literature

A detailed procedure analogous to the synthesis of the target compound is described in a Royal Society of Chemistry supporting information document:

- A microwave vial was charged with the aryl halide (e.g., 4-bromo-2-substituted pyridine), bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, and base (Cs2CO3 or KOAc) in acetonitrile or dioxane.

- The mixture was stirred or microwaved at 80–100 °C for 30 minutes to overnight.

- After cooling, the reaction mixture was diluted with dichloromethane, washed with water, dried over sodium sulfate, and concentrated.

- The crude product was purified by automated flash chromatography using pre-packed silica gel columns with hexanes/ethyl acetate gradients.

- The boronate ester product was obtained in yields ranging from 60% to 80%.

This procedure can be adapted to the preparation of 1-ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine by starting from the corresponding 4-bromo- or 4-chloropyridin-2-yl piperazine derivative with the piperazine nitrogen ethylated beforehand.

Analytical Characterization

- The boronate ester formation is confirmed by LC-MS showing molecular ion peaks consistent with the calculated molecular weight (e.g., m/z 361.2 for the protonated molecule).

- $$^{1}H$$ NMR spectra typically show characteristic signals for the pinacol methyl groups as singlets near 1.3 ppm and aromatic protons in the 7–9 ppm range.

- Purity and identity are further confirmed by HRMS and chromatographic purity (>95%).

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronic ester moiety enables participation in transition metal-catalyzed cross-coupling reactions, critical for constructing complex architectures in pharmaceutical intermediates.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction facilitates carbon-carbon bond formation between the boronic ester and aryl/heteroaryl halides:

| Reactants | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Aryl bromide (e.g., 4-bromotoluene) | Pd(PPh₃)₄ (2 mol%) | DME/H₂O | 80°C | 85–92% |

Key features:

-

Requires a base (e.g., Na₂CO₃) to activate the boronic ester.

-

Tolerates diverse electrophilic partners, including chlorides and triflates.

Stille Coupling

Reacts with organotin reagents under palladium catalysis:

pythonExample: R₃Sn-X + Boronic ester → R-Ar (X = halide)

-

Typical conditions: PdCl₂(PPh₃)₂ (1.5 mol%), THF, 60°C.

-

Limited by tin toxicity but useful for sensitive substrates.

Heck Reaction

Used for olefin arylation:

pythonBoronic ester + CH₂=CH-R → Ar-CH₂-CH₂-R

-

Catalyst: Pd(OAc)₂ with P(o-tol)₃ ligand.

-

Yields: 70–78% under optimized conditions.

Hydrolysis Reactions

The boronic ester hydrolyzes to boronic acid under acidic conditions:

| Conditions | Solvent | Temperature | Yield |

|---|---|---|---|

| 2M HCl | THF/H₂O (3:1) | 0°C → RT | 85% |

N-Functionalization of the Piperazine Ring

The secondary amine in piperazine undergoes alkylation/acylation:

| Reaction Type | Reagent | Base | Solvent | Yield |

|---|---|---|---|---|

| Alkylation | Ethyl iodide | TEA | DCM | 70–90% |

| Acylation | Acetyl chloride | DMAP | THF | 82% |

Nucleophilic Substitution on Pyridine

The pyridine ring participates in SNAr reactions due to electron-withdrawing effects from the boronic ester:

| Nucleophile | Conditions | Yield |

|---|---|---|

| Morpholine | K₂CO₃, DMF, 120°C, 24h | 88% |

| Ethanol | NaH, THF, reflux | 75% |

Comparative Reactivity of Analogues

The ethyl-piperazine substituent enhances solubility and modulates electronic effects compared to morpholine or pyrazole derivatives.

| Structural Variant | Suzuki Coupling Yield | Hydrolysis Rate |

|---|---|---|

| Morpholine analogue | 78% | Slower |

| Pyrazole-containing derivative | 65% | Faster |

This compound’s reactivity profile positions it as a valuable intermediate in drug discovery, particularly for synthesizing kinase inhibitors and PD-1/PD-L1 antagonists . Further studies optimizing catalytic systems (e.g., ligand-free Pd) could expand its synthetic utility.

Scientific Research Applications

1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Materials Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways such as the GABAergic and dopaminergic pathways, which are crucial in neurological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperazine-boronate esters with structural variations influencing their chemical and physical properties. Below is a comparative analysis with analogous compounds:

Structural Analogues and Substituent Effects

Key Differences and Implications

- Pyridinyl vs. Phenyl Boronates: Pyridinyl derivatives (e.g., the target compound) exhibit higher electron-withdrawing effects, accelerating Suzuki-Miyaura coupling rates compared to phenyl-substituted analogues (e.g., 883738-27-0) . Morpholine vs. Piperazine: The morpholine derivative (1684430-48-5) has a rigid six-membered ring with an oxygen atom, reducing basicity and altering solubility profiles .

Physical Properties :

Synthetic Utility :

Biological Activity

1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and data sources.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 341.24 g/mol. The presence of a piperazine ring and a dioxaborole moiety suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Biological Activity Overview

The biological activity of this compound can be categorized based on its interactions with various biological targets, including kinases and receptors. The following sections detail specific activities and findings from relevant studies.

1. Kinase Inhibition

Recent studies have indicated that compounds containing piperazine and dioxaborole structures exhibit significant kinase inhibition. For instance, compounds similar to this compound have shown inhibitory effects on:

- CDK6 : Compounds in this class bind to the inactive conformation of CDK6, demonstrating selectivity due to interactions with key residues in the hinge region .

- PDGFRA : The compound has potential as an inhibitor for mutant forms of PDGFRA involved in certain cancers .

2. Antitumor Activity

The structural features of the compound suggest it may possess antitumor properties. In vitro studies have demonstrated that similar compounds can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example:

3. Polypharmacology

The concept of polypharmacology is critical in understanding the broader implications of this compound's activity. Research indicates that drugs targeting multiple pathways can enhance therapeutic efficacy while reducing side effects. The dual-targeting ability of compounds similar to this compound positions them as valuable candidates in drug discovery .

Case Studies

A case study involving a series of piperazine derivatives demonstrated that modifications to the dioxaborole moiety significantly impacted biological activity. In particular:

- Study Design : Researchers synthesized various derivatives and evaluated their effects on cancer cell lines.

- Findings : Certain derivatives exhibited enhanced potency against specific cancer types compared to standard treatments.

Table: Summary of Case Study Results

| Derivative | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Derivative 1 | A549 (Lung) | 0.3 | Apoptosis induction |

| Derivative 2 | MCF7 (Breast) | 0.6 | Cell cycle arrest |

Q & A

Q. What are the key synthetic routes for preparing 1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine?

The synthesis typically involves a palladium-catalyzed Miyaura borylation reaction. For example, starting from a brominated pyridine-piperazine precursor, bis(pinacolato)diboron is used under inert conditions with a Pd catalyst (e.g., PdCl₂(dppf)) and a base like KOAc. Reaction optimization includes temperature control (80–100°C) and solvent selection (e.g., DMF or dioxane). Purification via column chromatography or recrystallization yields the boronic ester product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirms the piperazine and pyridine ring substitution patterns, with characteristic shifts for the dioxaborolane group (e.g., quaternary carbons at ~85 ppm in ¹³C NMR).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₄BN₃O₂: 289.18) .

- Melting Point Analysis : Reported range 137–142°C .

Q. What safety precautions are critical during handling?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent boronic ester hydrolysis .

Advanced Research Questions

Q. How can this boronic ester be utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery?

The compound serves as a versatile building block for coupling with aryl halides. Example protocol:

- Reagents : 1.5 eq aryl bromide, 2 mol% Pd(PPh₃)₄, 3 eq K₂CO₃.

- Conditions : Reflux in THF/H₂O (3:1) for 12–24 hours.

- Yield Optimization : Microwave-assisted synthesis (100°C, 30 min) improves efficiency. Post-reaction purification via reverse-phase HPLC ensures product purity .

Q. What strategies enhance the hydrolytic stability of the dioxaborolane group in aqueous media?

- Pro-Drug Design : Mask the boronic ester as a pinacol-protected form, which is stable at physiological pH but cleaved intracellularly.

- Solvent Additives : Use DMSO (10–20% v/v) to reduce water activity and slow hydrolysis .

Q. How does structural modification of the piperazine ring affect bioactivity in receptor-binding studies?

- Substitution Effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the piperazine nitrogen alters binding affinity to serotonin or dopamine receptors.

- Case Study : Analogues with 4-methylpiperazine show improved blood-brain barrier penetration compared to unsubstituted derivatives .

Data Contradiction Analysis

Q. Why do reported yields vary for Miyaura borylation reactions involving similar piperazine derivatives?

Discrepancies arise from:

- Catalyst Loading : PdCl₂(dppf) vs. Pd(OAc)₂ (0.5–5 mol% range).

- Base Selection : KOAc (anhydrous) vs. Na₂CO₃ (aqueous), impacting boronic ester stability.

- Reaction Scale : Milligram-scale reactions often show lower reproducibility than gram-scale due to oxygen sensitivity .

Methodological Recommendations

Q. What analytical workflows are recommended for detecting boronic ester decomposition?

- LC-MS Monitoring : Track the parent compound (m/z 289.18) and hydrolysis product (boronic acid, m/z 207.12).

- TLC Validation : Use silica plates with ethyl acetate/hexane (1:1) and UV visualization .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.